4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a methylphenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with 2-thiophenecarboxaldehyde to form the corresponding hydrazone, which is then cyclized in the presence of sulfur and a base to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-(2-thienyl)-1,2,4-triazole-3-thiol
- 4-(2-Methylphenyl)-5-phenyl-1,2,4-triazole-3-thiol
- 4-(2-Methylphenyl)-5-(2-furyl)-1,2,4-triazole-3-thiol
Uniqueness
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is unique due to the specific combination of the methylphenyl and thienyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(2-Methylphenyl)-5-(2-thienyl)-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N4S2 with a molecular weight of 300.41 g/mol. The compound features a triazole ring substituted with a thienyl group and a methylphenyl group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with thiol compounds under specific conditions. Various methods have been reported for synthesizing triazole derivatives, including cyclization reactions involving thiosemicarbazides and aldehydes .
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to this compound demonstrated activity against several pathogens including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
The triazole moiety has been linked to anticancer properties. In vitro studies have tested compounds similar to this compound against various cancer cell lines such as:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
Results indicated that certain derivatives exhibited selective cytotoxicity towards these cancer cells. For instance, some compounds showed higher potency against melanoma cells compared to others .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives can be influenced by their structural modifications. Variations in the substituents on the sulfur atom and the aromatic rings can lead to significant changes in their antimicrobial and anticancer activities. The presence of specific functional groups can enhance the interaction with biological targets or influence solubility and permeability .
Case Studies
- Case Study on Antimicrobial Efficacy : A study synthesized several S-substituted derivatives of triazoles and evaluated their antimicrobial activity against common bacterial strains. The most active compound was noted for its effectiveness against Pseudomonas aeruginosa with an MIC of 31.25 μg/mL .
- Case Study on Anticancer Potential : Another research effort focused on the anticancer properties of triazole derivatives tested against various cancer cell lines. Compounds were found to inhibit cell proliferation significantly in melanoma cells while showing selective toxicity over normal cells .
Properties
IUPAC Name |
4-(2-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-5-2-3-6-10(9)16-12(14-15-13(16)17)11-7-4-8-18-11/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHYLYUUZTUHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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